Homoharringtonine Exhibits Superior Cytotoxicity in Triple-Negative Breast Cancer Compared to Alternative FDA-Approved Agents
In a 2022 high-throughput screen of an FDA-approved drug library against CREB3L1-deficient TNBC cells (HCC1806), homoharringtonine was one of four agents identified as highly cytotoxic, alongside palbociclib, lanatocide C, and cladribine. Notably, homoharringtonine consistently demonstrated the highest cytotoxicity when subsequently tested across an expanded panel of six additional TNBC cell lines (BT549, HCC1395, HCC38, Hs578T, MDA-MB-157, MDA-MB-436) and multiple luminal A breast cancer cell lines (HCC1428, MCF7, T47D, ZR-75-1) [1]. This positions HHT as a superior candidate among the identified hits, justifying the need for precise quantification in preclinical and clinical studies via its 13C,d3-labeled SIL-IS.
| Evidence Dimension | Comparative cytotoxicity across TNBC cell line panel |
|---|---|
| Target Compound Data | Homoharringtonine: most cytotoxic among 4 FDA-approved drug hits across 6 TNBC lines |
| Comparator Or Baseline | Palbociclib isethionate, lanatocide C, cladribine (the other 3 hit compounds from the same screen) |
| Quantified Difference | HHT demonstrated consistently highest cytotoxicity across all tested TNBC cell lines |
| Conditions | CREB3L1-deficient TNBC HCC1806 cells; expanded panel: BT549, HCC1395, HCC38, Hs578T, MDA-MB-157, MDA-MB-436; luminal A: HCC1428, MCF7, T47D, ZR-75-1 |
Why This Matters
This reproducible superiority across multiple TNBC subtypes establishes HHT as a prioritized candidate for breast cancer repurposing studies, driving demand for a validated SIL-IS to support accurate pharmacokinetic and tissue distribution analyses in this emerging indication.
- [1] Lapointe J, et al. Homoharringtonine demonstrates a cytotoxic effect against triple-negative breast cancer cell lines and acts synergistically with paclitaxel. Sci Rep. 2022;12:15663. doi:10.1038/s41598-022-19621-7 View Source
